2-(4-chlorophenyl)-5-methoxy-5-methyl-1-cyclohexene-1-carboxaldehyde is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 248.75 g/mol. This compound is classified under the category of aldehydes, which are characterized by the presence of a carbonyl group () at the end of a carbon chain.
The compound can be sourced from various chemical suppliers, including those specializing in research chemicals and analytical standards. It is primarily utilized in laboratory settings for research purposes due to its unique structural properties and potential applications in synthesizing other chemical entities. The classification of this compound as an aldehyde places it among a group of compounds that are vital for creating a wide range of organic molecules, including alcohols, acids, and polymers .
The synthesis of 2-(4-chlorophenyl)-5-methoxy-5-methyl-1-cyclohexene-1-carboxaldehyde typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to analyze the purity of the final product .
The structure of 2-(4-chlorophenyl)-5-methoxy-5-methyl-1-cyclohexene-1-carboxaldehyde can be represented using its SMILES notation: CC1(C)CCC(=C(C1)c2ccc(Cl)cc2)C=O
. This notation provides insight into its molecular framework, indicating the presence of a cyclohexene ring substituted with both methoxy and chlorophenyl groups.
As an aldehyde, 2-(4-chlorophenyl)-5-methoxy-5-methyl-1-cyclohexene-1-carboxaldehyde can participate in various chemical reactions:
Each reaction pathway requires specific conditions such as pH levels, temperature, and catalysts to ensure successful transformation and yield .
Research into its biological activity is ongoing, particularly in relation to its potential therapeutic applications .
Relevant data indicates that this compound exhibits typical reactivity patterns associated with aldehydes, including susceptibility to oxidation and nucleophilic attack .
2-(4-chlorophenyl)-5-methoxy-5-methyl-1-cyclohexene-1-carboxaldehyde has several scientific uses:
This compound represents a valuable asset in both academic research and industrial applications due to its versatile reactivity and structural characteristics.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4